molecular formula C38H44Cl2N4O6 B7911002 NaloxonazineDihydrochloride

NaloxonazineDihydrochloride

Cat. No.: B7911002
M. Wt: 723.7 g/mol
InChI Key: VIAIHLLKDJKEKM-QZOKRTFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naloxonazine Dihydrochloride is a potent, irreversible μ-opioid receptor antagonist. It is known for its ability to form spontaneously in acidic solutions of naloxazone and is responsible for much of the irreversible μ-opioid receptor binding displayed by naloxazone . This compound has significant implications in both medical and scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naloxonazine Dihydrochloride is synthesized through the reaction of naloxazone in acidic conditions.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves controlled acidic conditions to ensure the formation of naloxonazine from naloxazone. The compound is then purified and converted to its dihydrochloride salt for stability and usability in research and medical applications .

Chemical Reactions Analysis

Types of Reactions: Naloxonazine Dihydrochloride primarily undergoes substitution reactions due to its structure. It is relatively stable in solution and does not readily undergo oxidation or reduction under normal conditions .

Common Reagents and Conditions: The synthesis of naloxonazine involves acidic conditions, typically using hydrochloric acid to facilitate the formation of the hydrazine linkage. Other reagents may include solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) for solubility and stability .

Major Products: The primary product of the synthesis is naloxonazine, which is then converted to its dihydrochloride form for enhanced stability and solubility in aqueous solutions .

Comparison with Similar Compounds

Uniqueness: Naloxonazine Dihydrochloride is unique due to its irreversible binding to μ-opioid receptors, which distinguishes it from other opioid antagonists that typically exhibit reversible binding. This property makes it particularly valuable in long-term studies of opioid receptor function and in the development of treatments that require sustained receptor inhibition .

Properties

IUPAC Name

(7E)-7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N4O6.2ClH/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2;;/h3-8,27-28,33-34,43-46H,1-2,9-20H2;2*1H/b39-23-,40-24+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAIHLLKDJKEKM-QZOKRTFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CCC23C4/C(=N/N=C\5/CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)/CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44Cl2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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